molecular formula C16H18N4O3S2 B2914134 Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate CAS No. 1251625-29-2

Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate

Cat. No.: B2914134
CAS No.: 1251625-29-2
M. Wt: 378.47
InChI Key: JHLIGILAEPCMFA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core linked to a thiazole ring via a propanamido spacer, with an ethyl acetate ester moiety. This structure combines pharmacologically significant motifs: the imidazothiazole scaffold is associated with diverse biological activities, including anticancer and enzyme inhibition , while the thiazole ring and ester group enhance solubility and bioavailability .

Synthesis: The compound is synthesized through a multi-step protocol. Ethyl 2-(2-aminothiazol-4-yl)acetate (CAS 53266-94-7) reacts with 3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanoyl chloride under reflux conditions in acetone, followed by basification and purification . The esterification step ensures lipophilicity, which is critical for cell membrane permeability .

Properties

IUPAC Name

ethyl 2-[2-[3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanoylamino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S2/c1-3-23-14(22)6-11-8-24-15(18-11)19-13(21)5-4-12-9-25-16-17-10(2)7-20(12)16/h7-9H,3-6H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLIGILAEPCMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=CSC3=NC(=CN23)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, synthesizing findings from various studies, including its synthesis, mechanisms of action, and efficacy against different cancer cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps, including the formation of thiazole derivatives and subsequent modifications to introduce the ethyl acetate moiety. The structural features of this compound include:

  • Imidazo[2,1-b]thiazole core : Known for its pharmacological properties.
  • Propanamide linkage : Enhances biological activity by improving solubility and bioavailability.
  • Ethyl acetate group : May contribute to the lipophilicity and overall pharmacokinetic profile.

Anticancer Activity

Research indicates that compounds with imidazo[2,1-b]thiazole structures exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives containing this moiety can inhibit the proliferation of various cancer cell lines. For example, compounds similar to this compound demonstrated IC50 values ranging from 8.38 µM to 82.55 µM against different cancer types, including liver and breast cancers .
CompoundIC50 (µM)Cancer Type
This compoundTBDTBD
Similar Compound A8.38HepG2 (Liver Cancer)
Similar Compound B11.67MCF-7 (Breast Cancer)
Similar Compound C22.80HepG2 (Liver Cancer)
Similar Compound D43.10MCF-7 (Breast Cancer)

The anticancer activity of this compound may involve several mechanisms:

  • Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest at various phases (G1/S or G2/M), leading to increased apoptosis in cancer cells .
    "The anti-proliferative activity could be attributed to its ability to induce programmed cell death by effectively arresting MCF-7 cells at the pre-G1 phase" .
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in studies involving thiazole derivatives, suggesting that these compounds can trigger cell death through intrinsic pathways.
  • Molecular Docking Studies : Computational studies indicate strong binding interactions with key proteins involved in cancer progression, such as Glypican-3, which is associated with hepatocellular carcinoma .

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound:

  • In vivo Studies : Conducting comprehensive animal studies to assess safety and efficacy.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • Clinical Trials : Initiating phase I trials to evaluate its safety profile in humans.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
Target Compound Imidazo[2,1-b]thiazole 6-methyl, propanamido-thiazol-4-yl ethyl acetate Potential anticancer/EGFR inhibition
Benzo[4,5]imidazo[2,1-b]thiazole derivatives Benzoimidazothiazole Ethyl acetate ester EGFR inhibition
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid Phenylimidazothiazole Acetic acid derivatives Cytotoxic activity
2-{6-Methylimidazo[2,1-b]thiazol-3-yl}acetic acid Methylimidazothiazole Carboxylic acid Not specified
Ethyl 2-(2-aminothiazol-4-yl)acetate Thiazole Aminothiazole Synthetic precursor

Key Comparisons

Bioactivity: The benzoimidazothiazole derivatives (e.g., Ethyl 2-(benzo[4,5]imidazo[2,1-b]thiazol-3-yl)acetate) exhibit potent EGFR inhibition (IC₅₀ < 1 µM) due to planar aromatic systems enhancing target binding . Compounds like 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid show cytotoxicity against HeLa cells (IC₅₀ ~ 10 µM) , suggesting the target’s propanamido-thiazole linkage could modulate similar pathways.

Physicochemical Properties: The ethyl ester in the target compound increases lipophilicity (calculated logP ~2.5) compared to carboxylic acid derivatives (e.g., 2-{6-methylimidazo[2,1-b]thiazol-3-yl}acetic acid, logP ~1.2), enhancing membrane permeability .

Synthetic Pathways: The target compound shares a synthetic backbone with phenylimidazothiazole derivatives, utilizing ethyl 2-(2-aminothiazol-4-yl)acetate as a precursor . However, the incorporation of 3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanoyl chloride requires additional coupling steps compared to simpler bromoacetophenone derivatives .

Analytical Characterization

  • NMR Data : The target compound’s ¹H NMR (DMSO-d₆) would display distinct signals: δ 1.2–1.4 (t, 3H, ester CH₃), δ 4.1–4.3 (q, 2H, ester CH₂), δ 2.5 (s, 3H, 6-methyl), and δ 6.8–7.2 (m, imidazothiazole protons), comparable to Ethyl 2-(2-(3-(phenylsulfonamido)propanamido)thiazol-4-yl)acetate .
  • Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z ~420 (calculated for C₁₇H₂₁N₅O₃S₂), contrasting with benzoimidazothiazole derivatives (e.g., [M+H]⁺ ~450) .

Pharmacological Potential

  • Anticancer Activity : Structural similarities to cytotoxic imidazothiazoles and EGFR inhibitors suggest the target compound may disrupt kinase signaling or induce apoptosis. The 6-methyl group could mitigate metabolic instability observed in phenyl-substituted analogues .

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